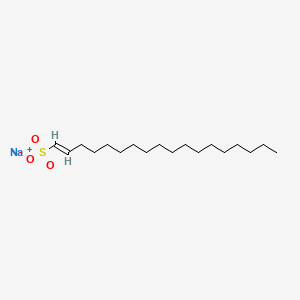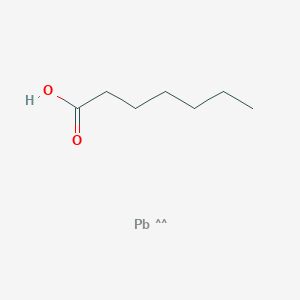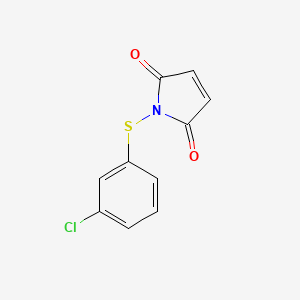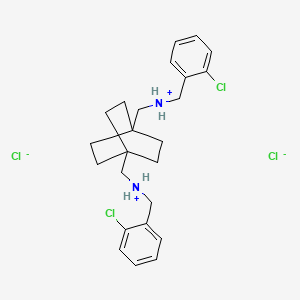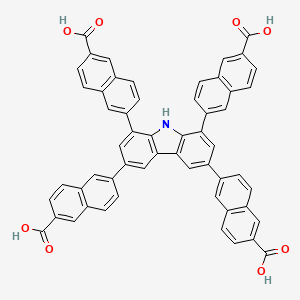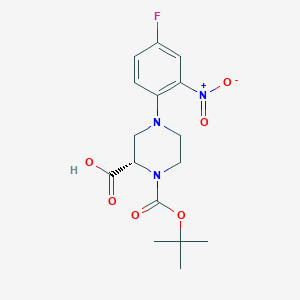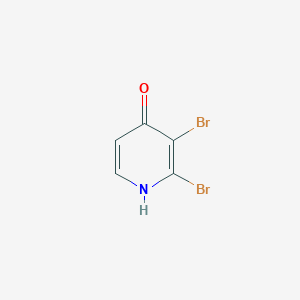
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride is a bioactive chemical compound. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a benzyloxy group, making it a valuable subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride typically involves the reaction of m-(benzyloxy)carbanilic acid with 2-piperidinoethanol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or ethanol.
Catalysts: Hydrochloric acid acts as a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while substitution reactions can produce various substituted carbanilates.
Scientific Research Applications
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety in the compound is known to form stable hydrophobic interactions with catalytic pockets of enzymes, which can inhibit their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
- Carbanilic acid, m-(benzyloxy)-, 2-piperidinoethyl ester, monohydrochloride
Uniqueness
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride is unique due to its specific molecular structure, which includes both a piperidine ring and a benzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
19448-02-3 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(3-phenylmethoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c24-21(25-15-14-23-12-5-2-6-13-23)22-19-10-7-11-20(16-19)26-17-18-8-3-1-4-9-18;/h1,3-4,7-11,16H,2,5-6,12-15,17H2,(H,22,24);1H |
InChI Key |
BSJQPARZZHJHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)

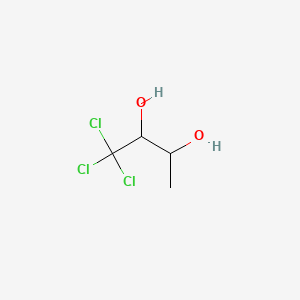
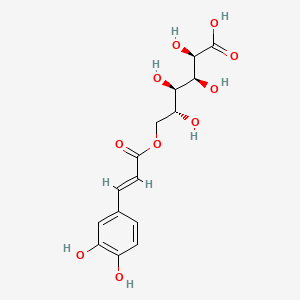
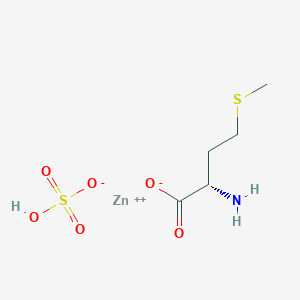
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
